molecular formula C8H4ClNO2 B1588574 3-Isocyanatobenzoyl chloride CAS No. 5180-79-0

3-Isocyanatobenzoyl chloride

Cat. No.: B1588574
CAS No.: 5180-79-0
M. Wt: 181.57 g/mol
InChI Key: WBLVOWAHPPPNLF-UHFFFAOYSA-N
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Description

3-Isocyanatobenzoyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₂ . It is an aryl isocyanate, characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatobenzoyl chloride can be synthesized through the reaction of 3-aminobenzoyl chloride with phosgene. The reaction typically occurs in the presence of a solvent such as 1,4-dioxane and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Isocyanatobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and other materials with specific functional properties .

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein interactions and functions. It is also employed in the development of pharmaceuticals, where it serves as a building block for drug molecules .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity makes it suitable for creating materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of 3-isocyanatobenzoyl chloride involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is utilized in various chemical synthesis processes to create complex molecules and materials .

Comparison with Similar Compounds

Uniqueness: 3-Isocyanatobenzoyl chloride is unique due to the presence of both the isocyanate and benzoyl chloride groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-isocyanatobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLVOWAHPPPNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410535
Record name 3-Isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-79-0
Record name 3-Isocyanatobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5180-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isocyanatobenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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